Dehydro Desloratadine

概要

説明

Dehydro Desloratadine is an impurity of Desloratadine , which is a tricyclic H1 inverse agonist used to treat allergic rhinitis, nasal congestion, and chronic idiopathic urticaria (hives) . It is the active descarboethoxy metabolite of loratidine .

Synthesis Analysis

The synthesis of Desloratadine involves the formation of multicomponent crystal (MCC) using several coformers . The MCC synthesis was performed between Desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique .Molecular Structure Analysis

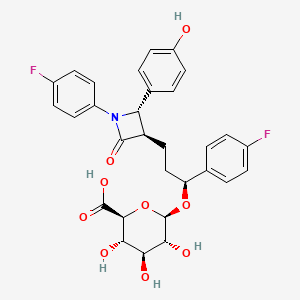

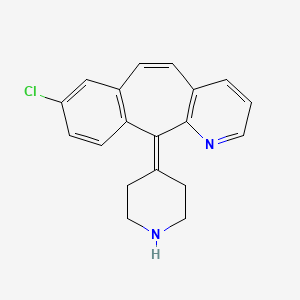

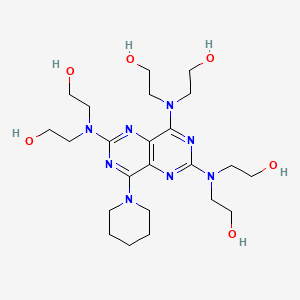

The molecular formula of Dehydro Desloratadine is C19H17ClN2 . The molecular weight is 308.8 g/mol . The exact mass and monoisotopic mass are 308.1080262 g/mol . The InChI is 1S/C19H17ClN2/c20-16-5-6-17-15 (12-16)4-3-14-2-1-9-22-19 (14)18 (17)13-7-10-21-11-8-13/h1-6,9,12,21H,7-8,10-11H2 .Chemical Reactions Analysis

There is limited information available on the chemical reactions of Dehydro Desloratadine .Physical And Chemical Properties Analysis

Dehydro Desloratadine has a XLogP3-AA of 3.4 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The topological polar surface area is 24.9 Ų .科学的研究の応用

Prevention of Obesity and Metabolic Syndrome

Dehydro Desloratadine has been used in the development of a transdermal gel formulation aimed at preventing or reducing obesity and metabolic syndromes . The gel contains hydroxypropyl methylcellulose, Dehydro Desloratadine, and Transcutol®. The drug permeation was faster through the skin compared to synthetic membranes, indicating its potential to reduce or eliminate metabolic syndromes associated with oral antihistamine therapy .

Management of Allergic Disease

Dehydro Desloratadine is a second-generation antihistamine used for the treatment of allergic diseases, including allergic rhinitis and chronic idiopathic urticaria . It has proven efficacy against the symptoms associated with seasonal and perennial allergic rhinitis, including nasal congestion .

Treatment of Chronic Urticaria

The compound has been evaluated for its efficacy and clinical feasibility in combination with compound glycyrrhizin for the treatment of chronic urticaria .

Pharmaceutical Reference Standards

Dehydro Desloratadine is used as a high-quality reference standard for pharmaceutical testing . It is used in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses .

Antihistaminic Drug

8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine fumarate is a dual antagonist of histamine H1 and platelet-activating factor receptors. It is used as an antihistaminic .

作用機序

Target of Action

The primary target of Dehydro Desloratadine is the histamine H1 receptor . Histamine is a chemical that causes many of the signs that are part of allergic reactions, such as the swelling of tissues .

Mode of Action

Dehydro Desloratadine acts as a long-acting second-generation H1-receptor antagonist . It competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms of allergies .

Biochemical Pathways

The interaction of Dehydro Desloratadine with the H1 receptor affects various biochemical pathways. It modulates the allergic response, which involves widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses .

Result of Action

The result of Dehydro Desloratadine’s action is the alleviation of allergy symptoms. By blocking the action of histamine, it provides relief from symptoms such as rhinorrhea, sneezing, congestion, nasal, ocular, and dermal pruritus, hives, and flushing .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-6,9,12,21H,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDQPELJDBELOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301150762 | |

| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117811-20-8 | |

| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117811-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301150762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)

![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)

![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)